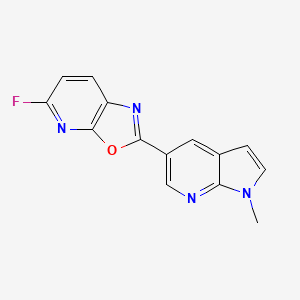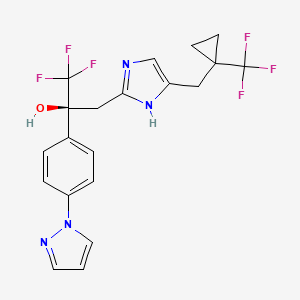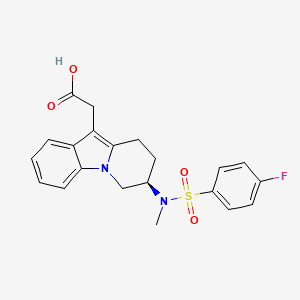![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-49-1](/img/structure/B609167.png)
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile
概要
説明
ML399は、メニンと混合系統白血病(MLL)タンパク質間の相互作用を阻害するために最適化された第2世代のプローブです。 この化合物は、代謝不安定性、効力の低下、望ましくない薬理学的活性が見られた第1世代のプローブML227の限界を克服するために開発されました 。 ML399は、in vivoのメカニズム研究における有用性を高めるために、構造に基づいたアプローチを使用して設計されました .
準備方法
ML399の合成は、分子ライブラリープローブ生産ネットワーク(MLPCN)によるスクリーニングを通じて化学クラスの同定から始まるいくつかのステップを含みます。 このプロセスには、第1世代のプローブの生成に役立ったピペリジンが含まれます 。 ML399の正確な合成経路と反応条件は、機密情報であり、公には開示されていません。 化合物の特性を最適化するために、構造に基づいた設計アプローチが採用されたことは知られています .
化学反応の分析
ML399は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ML399は、次のようないくつかの科学研究への応用があります。
化学: メニンと混合系統白血病タンパク質間の相互作用を研究するためのプローブとして使用されます。
生物学: 白血病に関与する生物学的経路を理解するのに役立ちます。
医学: 白血病の治療のための治療戦略の開発に使用されます。
科学的研究の応用
ML399 has several scientific research applications, including:
Chemistry: It is used as a probe to study the interaction between menin and mixed lineage leukemia proteins.
Biology: It helps in understanding the biological pathways involved in leukemia.
Medicine: It is used in the development of therapeutic strategies for treating leukemia.
Industry: It is employed in the production of research chemicals and probes for scientific studies
作用機序
ML399は、メニンと混合系統白血病タンパク質間の相互作用を阻害することにより、その効果を発揮します。この阻害は、白血病の発症と進行に関与する分子経路を破壊します。 この化合物は、白血病細胞において強力で選択的な効果を示し、その特定の作用機序を検証しています .
類似化合物との比較
ML399は、第1世代のプローブであったML227などの他の類似化合物と比較されています。 ML399は、代謝安定性の向上、効力の向上、薬理学的活性の向上により、独特です。 他の類似化合物には、スクリーニングプロセス中に特定されたさまざまなピペリジン誘導体が含まれます .
特性
CAS番号 |
1560968-49-1 |
|---|---|
分子式 |
C27H28FN3O2 |
分子量 |
445.53 |
IUPAC名 |
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |
InChIキー |
YLADDJNCJBCBJE-HHHXNRCGSA-N |
SMILES |
C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)




![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

